molecular formula C9H9N3O2 B176135 Ethyl imidazo[1,2-B]pyridazine-2-carboxylate CAS No. 123531-27-1

Ethyl imidazo[1,2-B]pyridazine-2-carboxylate

Cat. No. B176135
M. Wt: 191.19 g/mol
InChI Key: RJOLUKGMRJYPRZ-UHFFFAOYSA-N
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Description

Ethyl imidazo[1,2-B]pyridazine-2-carboxylate is a derivative of imidazo[1,2-b]pyridazine, which is an important heterocyclic nucleus . This compound has been synthesized and characterized by spectroscopic techniques . It has been found to have good biological activity and has been widely studied in drug molecules .


Synthesis Analysis

The compound was synthesized using a new structure that has not been reported before . The chemical structure of the target compound was identified by MS, 1H NMR, FT-IR, and 13C NMR . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold .


Molecular Structure Analysis

The crystal structure of ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate was determined by single crystal X-ray diffraction analysis . The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The transformation goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl imidazo[1,2-B]pyridazine-2-carboxylate were analyzed using various spectroscopic techniques and X-ray diffraction . The results were consistent with the theoretical study .

Scientific Research Applications

Summary of the Application

“Ethyl imidazo[1,2-B]pyridazine-2-carboxylate” is a derivative of imidazo[1,2-b]pyridazine, which has been widely studied in drug molecules due to its good biological activity . This compound can provide a variety of bioactive molecules and is an important heterocyclic nucleus .

Methods of Application or Experimental Procedures

The compound was synthesized and characterized using spectroscopic techniques . Its single crystal was confirmed using X-ray diffraction (XRD), and the optimized molecular crystal structures were determined based on density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional . Molecular electrostatic potential (MEP) and frontier molecular orbital (FMOs) analyses of the compound were performed using computational methods . Infrared vibrational analysis of the target compound was also conducted .

Results or Outcomes

The structure of the synthesized compounds is novel compared with the previous imidazoles and pyrazines . The results of comparison show that the experimental study on the structure of the title compound is consistent with the theoretical study .

Antifungal Applications

Imidazo[1,2-b]pyridazine derivatives, including “Ethyl imidazo[1,2-B]pyridazine-2-carboxylate”, have been found to exhibit antifungal properties .

Anti-Diabetes Applications

These compounds have also been studied for their potential anti-diabetes effects .

Antiparasitic Applications

Imidazo[1,2-b]pyridazine derivatives have shown antiparasitic activity, making them a potential candidate for the development of new antiparasitic drugs .

Anti-Inflammatory Applications

These compounds have demonstrated anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory diseases .

Acetylcholinesterase Inhibitors

Imidazo[1,2-b]pyridazine derivatives can also be used as acetylcholinesterase inhibitors . This could potentially be useful in the treatment of diseases like Alzheimer’s, where there is a deficiency of acetylcholine.

Anti-Proliferative Activity

Imidazo[1,2-b]pyridazine derivatives have shown anti-proliferative activity . This could potentially be useful in the treatment of diseases characterized by abnormal cell growth, such as cancer .

Gamma-Hydroxybutyric Acid (GHB) Binding Sites

Imidazo[1,2-b]pyridazine derivatives can also be used as novel ligands with high affinity for gamma-hydroxybutyric acid (GHB) binding sites . This could potentially be useful in the treatment of diseases like narcolepsy, alcohol withdrawal, and certain types of depression .

Organic Synthesis

Imidazo[1,2-b]pyridazine acts as a versatile scaffold in organic synthesis . It has been used in the synthesis of various complex molecules .

IL-17A Inhibitors

Imidazo[1,2-b]pyridazine derivatives have been studied as IL-17A inhibitors . This could potentially be useful in the treatment of diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis .

Direct Functionalization

Imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry, can be directly functionalized . This strategy has been considered as one of the most efficient for the construction of imidazo[1,2-a]pyridine derivatives .

Future Directions

Given the biological activity of imidazo[1,2-b]pyridazine derivatives and the successful synthesis of Ethyl imidazo[1,2-B]pyridazine-2-carboxylate, there is strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine . These compounds show diverse biological activities and pharmacological properties, suggesting potential for future research and development .

properties

IUPAC Name

ethyl imidazo[1,2-b]pyridazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-12-8(11-7)4-3-5-10-12/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOLUKGMRJYPRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445338
Record name ETHYL IMIDAZO[1,2-B]PYRIDAZINE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl imidazo[1,2-B]pyridazine-2-carboxylate

CAS RN

123531-27-1
Record name ETHYL IMIDAZO[1,2-B]PYRIDAZINE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Ku - 2017 - researchgate.net
Chittorgarh (Ra ridazine and thia idazo [1, 2-b] py zoles 2-amine h icrobial activity omonas aerugin mpound 8a an crobial activity, A bio-isosteric re third and fourth n antibiotic prep ntly, …
Number of citations: 0 www.researchgate.net
L Zhang, L Chen, EM Beck, TA Chappie… - Journal of Medicinal …, 2017 - ACS Publications
As part of our effort in identifying phosphodiesterase (PDE) 4B-preferring inhibitors for the treatment of central nervous system (CNS) disorders, we sought to identify a positron emission …
Number of citations: 23 pubs.acs.org

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